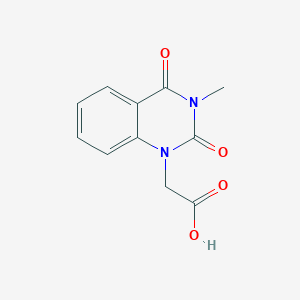

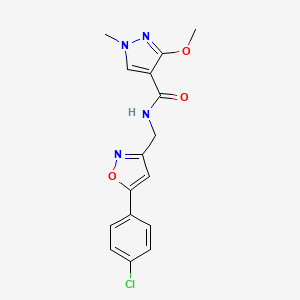

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, also known as MDQA, is a chemical compound that has gained attention due to its potential use in scientific research. MDQA is a quinazolinone derivative that has been synthesized through various methods and has shown promising results in various biological assays.

Scientific Research Applications

Synthesis and Biological Activity Exploration

Research has focused on expanding the arsenal of biologically active substances by exploring the derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. A novel approach to the synthesis of the key intermediate, 2-(2,4-dioxo-1,4-dihydro-quinazolin-3(2H)-yl)acetic acid, has been developed. This pathway allows for systematic series production of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides, showcasing potential in anticonvulsant activity. Pharmacological studies highlight a compound that improved experimental convulsive syndrome rates in mice, recommending it for further research due to its promising anticonvulsive effect mechanism, as suggested by its inhibition of сarbonic anhydrase II (Wassim El Kayal et al., 2019).

Chemical Transformation and Reactivity

The compound has been utilized in redox-annulation processes involving cyclic amines and electron-deficient o-Tolualdehydes, where acetic acid acts as the solvent and promoter. This involves dual C-H functionalization, demonstrating the compound's reactivity and potential in creating complex molecules (Anirudra Paul, Alafate Adili, D. Seidel, 2019).

Antimicrobial and Analgesic Activities

Studies on derivatives, such as 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, have been conducted to explore their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. These investigations reveal significant analgesic and anti-inflammatory activities in some compounds, highlighting the compound's utility in designing new therapeutic agents (S. Sahu et al., 2008).

Environmental Applications

The compound's framework has been applied in environmentally benign synthesis processes. For example, lactic acid has been used as a green catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives, emphasizing short reaction times, easy workup, and minimal environmental impact. This approach underscores the potential of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid derivatives in green chemistry applications (S. Zhaleh et al., 2016).

properties

IUPAC Name |

2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-12-10(16)7-4-2-3-5-8(7)13(11(12)17)6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUELILSJQNHUOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid | |

CAS RN |

869947-94-4 |

Source

|

| Record name | 2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B2829317.png)

![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzamide](/img/structure/B2829318.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2829319.png)

![N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829324.png)

![(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/no-structure.png)

![N-(3-chloranyl-4-methyl-phenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxidanylidene-2H-1,2,4-triazin-3-yl]sulfanyl]ethanamide](/img/structure/B2829336.png)

![Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B2829337.png)

![2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2829339.png)